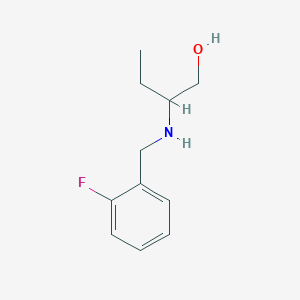

2-(2-Fluoro-benzylamino)-butan-1-ol

Description

Overview of Fluoro-Benzylamine and Butanol Scaffolds in Modern Chemical Science

In modern chemical science, specific structural motifs, or scaffolds, are recognized as privileged structures due to their frequent appearance in biologically active compounds. Both the fluoro-benzylamine and butanol scaffolds, which constitute 2-(2-Fluoro-benzylamino)-butan-1-ol, fall into this category.

The fluoro-benzylamine scaffold is a valuable component in medicinal chemistry. The introduction of a fluorine atom onto an aromatic ring can significantly alter a molecule's physicochemical properties. These alterations include changes in lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, fluorinated benzylamine (B48309) derivatives have been investigated for their potential in developing novel therapeutic agents. The benzylamine portion itself is a common structural feature in a wide array of pharmaceuticals.

The butanol scaffold , particularly in the form of aminobutanols, is a cornerstone in the synthesis of chiral compounds. researchgate.netnih.gov Chiral 1,2-amino alcohols are crucial precursors for a variety of chiral auxiliaries, ligands for stereoselective reactions, and are integral components of many natural products and biologically active molecules. researchgate.net For example, (S)-(+)-2-Amino-1-butanol is a key intermediate for the synthesis of (S,S)-ethambutol, an antibacterial drug used to treat tuberculosis. chemicalbook.com The synthesis and resolution of these amino alcohols are well-established areas of research, often employing chemo-enzymatic methods to achieve high optical purity. researchgate.net

Rationale for Advanced Research on 2-(2-Fluoro-benzylamino)-butan-1-ol

The rationale for conducting advanced research on 2-(2-Fluoro-benzylamino)-butan-1-ol stems from the strategic combination of its two core scaffolds. The synthesis of this compound represents an effort to explore new chemical space by merging the advantageous properties of both the fluoro-benzylamine and the chiral aminobutanol (B45853) moieties.

The primary motivations for its study include:

Creation of Novel Molecular Architectures: Combining these two scaffolds generates a unique molecular structure that is not widely represented in existing chemical libraries.

Modulation of Biological Activity: The fluorine atom at the ortho-position of the benzyl (B1604629) group is expected to influence the compound's electronic and steric properties. This can lead to enhanced or novel biological activities compared to its non-fluorinated analogue, (S)-(+)-2-(N-benzylamino)butan-1-ol. researchgate.net

Chiral Building Block: As a chiral molecule, 2-(2-Fluoro-benzylamino)-butan-1-ol can serve as a valuable building block for the enantioselective synthesis of more complex pharmaceutical targets. Chiral recognition is fundamental in pharmacology, as different enantiomers of a drug can have vastly different biological effects.

Scope and Objectives of the Academic Research Outline

The academic research focused on 2-(2-Fluoro-benzylamino)-butan-1-ol would logically encompass its chemical synthesis, characterization, and preliminary evaluation of its properties.

Scope: The research would be confined to the laboratory-scale synthesis and analytical characterization of the compound. The primary focus would be on establishing a reliable synthetic pathway and thoroughly documenting the molecule's physicochemical properties.

Objectives:

To Develop an Efficient Synthetic Route: A key objective is to establish a reproducible method for the synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol. A likely approach involves the reductive amination of 2-fluorobenzaldehyde (B47322) with an appropriate aminobutanol derivative or the catalytic hydrogenation of a corresponding Schiff base, a method used for similar non-fluorinated compounds. researchgate.netbenthamdirect.com

To Perform Thorough Spectroscopic and Physicochemical Characterization: Once synthesized, the compound must be rigorously characterized to confirm its structure and purity. This includes determining its molecular formula, molecular weight, and other physical properties. chemsrc.com

To Create a Foundation for Future Biological Studies: By synthesizing and characterizing this novel compound, the research provides the essential starting point for subsequent investigations into its potential biological activities.

Research Findings

While extensive peer-reviewed studies focusing exclusively on 2-(2-Fluoro-benzylamino)-butan-1-ol are not widely available in the public domain, its fundamental properties have been cataloged, and its synthesis can be inferred from established chemical methodologies for related compounds.

Physicochemical Data

The primary available research data for 2-(2-Fluoro-benzylamino)-butan-1-ol are its physicochemical properties, which are crucial for its identification and use in further research.

| Property | Value | Source |

|---|---|---|

| CAS Number | 626223-94-7 | chemsrc.comguidechem.com |

| Molecular Formula | C11H16FNO | chemsrc.com |

| Molecular Weight | 197.25 g/mol | chemsrc.com |

| Boiling Point (Predicted) | 308.6±22.0 °C at 760 mmHg | chemsrc.com |

| Density (Predicted) | 1.1±0.1 g/cm³ | chemsrc.com |

Synthetic Pathways

A common and efficient method for preparing N-benzylamino alcohols is through the catalytic hydrogenation of a Schiff base. researchgate.net For the synthesis of the non-fluorinated analog, (S)-(+)-2-(N-benzylamino)butan-1-ol, researchers have optimized a process involving the reaction of (S)-(+)-2-aminobutan-1-ol with benzaldehyde (B42025) to form the Schiff base, followed by hydrogenation over a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction proceeds under mild conditions (room temperature and atmospheric pressure) and results in high yields. researchgate.net It is a reasonable scientific inference that a similar pathway would be effective for the synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol, using 2-fluorobenzaldehyde as the starting material.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylamino]butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIUSVZZOVBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoro Benzylamino Butan 1 Ol and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Fluoro-benzylamines

The creation of the carbon-nitrogen bond is a pivotal step in the synthesis of fluoro-benzylamines. Various classical and modern organic reactions are employed to achieve this transformation efficiently.

Reductive amination stands out as a direct and widely used method for preparing amines. tandfonline.com This one-pot procedure typically involves the reaction of a carbonyl compound, in this case, 2-fluorobenzaldehyde (B47322), with an amine, 2-amino-1-butanol, to form an intermediate imine or Schiff base, which is then reduced in situ to the desired amine. tandfonline.comacs.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). u-szeged.hu A notable advancement in this area is the use of zinc borohydride, often in combination with zinc chloride, which provides a safer and efficient alternative to the toxic sodium cyanoborohydride. tandfonline.comtandfonline.com This method has been shown to be effective for the synthesis of various fluorinated benzylamines in high yields. tandfonline.comtandfonline.com The reaction conditions are generally mild, and the procedure is amenable to large-scale preparations. tandfonline.com

A study on biomimetic reductive amination highlights the isomerization of N-benzylimines derived from fluorinated aldehydes in the presence of triethylamine, offering another pathway to fluorinated amines. acs.org

Table 1: Reductive Amination Approaches

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | 2-Amino-1-butanol | Zn/Cl₂/NaBH₄ | Diethyl ether | High yield, safe alternative to NaBH₃CN. tandfonline.comtandfonline.com |

| Fluorobenzaldehydes | Secondary Amines | ZnCl₂/Zn(BH₄)₂ | Not specified | Adaptable for multigram-scale preparations. tandfonline.com |

| Fluorinated Aldehydes/Ketones | Benzylamine (B48309) | Triethylamine | Triethylamine | Biomimetic approach via imine isomerization. acs.org |

| Prochiral Ketones | Chiral Amines | Ti(OiPr)₄/Pd-C/H₂ | Methanol (B129727) | High diastereoselectivity for aromatic substrates. d-nb.info |

Nucleophilic substitution represents another fundamental strategy for C-N bond formation. youtube.com This can be approached in two ways: the amine (2-amino-1-butanol) acting as a nucleophile attacking an electrophilic fluorinated benzyl (B1604629) precursor, or a derivative of the butanol acting as the electrophile.

In the first scenario, a suitable precursor such as 2-fluorobenzyl halide (e.g., bromide or chloride) reacts with 2-amino-1-butanol. The reaction proceeds via an Sₙ2 mechanism, where the amino group of the butanol derivative displaces the halide from the benzylic carbon. The choice of solvent and base is crucial to facilitate the reaction and to scavenge the hydrogen halide formed.

Conversely, the hydroxyl group of 2-(2-fluoro-benzylamino)-butan-1-ol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nucleophile. While not a direct route to the target compound, this highlights the reactivity of the butanol moiety. The synthesis of butanol via nucleophilic substitution of 1-chlorobutane (B31608) with potassium hydroxide (B78521) serves as a simple analogy for this type of reaction. chegg.com

This method is a two-step process that begins with the condensation of 2-fluorobenzaldehyde and 2-amino-1-butanol to form a Schiff base (an imine). youtube.comyoutube.com The reaction is typically carried out with the removal of water to drive the equilibrium towards the product. youtube.com The resulting Schiff base is then isolated and subsequently reduced to the target amine. google.com

Hydrogenation of the C=N double bond can be achieved using various reducing agents, including catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or palladium on carbon (Pd/C). google.com Chemical reducing agents such as sodium borohydride can also be employed. A key consideration in this method is the potential moisture sensitivity of the Schiff base, which may necessitate its formation in high yield and free from water before the reduction step. google.com The synthesis of Schiff bases from fluorinated aromatic amines and substituted aldehydes has been explored, indicating the versatility of this reaction. nih.govresearchgate.net

Stereoselective Synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol

Given that 2-(2-fluoro-benzylamino)-butan-1-ol contains a chiral center at the second carbon of the butanol backbone, its stereoselective synthesis is of significant interest. This allows for the preparation of enantiomerically pure forms of the compound, which is often crucial for its biological activity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.commdpi.com

In the context of synthesizing chiral amino alcohols, a common strategy involves the use of chiral oxazolidinones. nii.ac.jp For example, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which is then alkylated. Subsequent removal of the auxiliary yields an enantiomerically enriched amino acid, which can be further transformed into the desired amino alcohol. mdpi.com The synthesis of optically active amino acids using (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary is a well-established method. Another approach involves the enantioselective functionalization of 2-oxazolone using chiral auxiliaries to produce versatile chiral synthons for amino alcohols. nii.ac.jp

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral β-amino alcohols, catalytic asymmetric β-amination of alcohols provides a direct route. Intramolecular C(sp³)–H nitrene insertion using a chiral ruthenium catalyst has been shown to produce chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, with high yields and enantioselectivities. Similarly, copper-catalyzed asymmetric propargylic substitution has emerged as a robust method for creating sterically congested carbon stereocenters in the synthesis of chiral γ-amino alcohols. nih.gov

Borrowing hydrogen catalysis represents another significant advancement in the enantioselective synthesis of chiral amines from racemic alcohols. chinesechemsoc.org This redox-neutral process generates water as the only byproduct. chinesechemsoc.org While direct enantioconvergent amination of racemic primary alcohols remains challenging, significant progress has been made in the amination of secondary alcohols. chinesechemsoc.org

Table 2: Stereoselective Synthesis Approaches

| Method | Catalyst/Auxiliary | Substrate Type | Key Features |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Chiral oxazolidinones | Glycine equivalents | Controls stereochemistry of alkylation. mdpi.comnii.ac.jp |

| Asymmetric C-H Amination | Chiral Ruthenium Catalyst | N-benzoyloxycarbamates | Intramolecular nitrene insertion to form chiral oxazolidin-2-ones. |

| Asymmetric Propargylic Substitution | Copper Catalysts | Alkyne-functionalized oxetanes | Synthesis of chiral γ-amino alcohols with tertiary stereocenters. nih.gov |

| Borrowing Hydrogen Catalysis | Chiral Iridium or Ruthenium Complexes | Racemic alcohols and amines | Enantioconvergent synthesis of chiral amines. chinesechemsoc.org |

Chemo-Enzymatic Approaches for Optically Active Amino Alcohols

The synthesis of optically pure amino alcohols, the foundational backbones of compounds like 2-(2-Fluoro-benzylamino)-butan-1-ol, frequently employs chemo-enzymatic methods to achieve high enantioselectivity. These strategies combine the precision of biocatalysis with the versatility of organic chemistry. jove.comresearchgate.net Chiral 1,2-amino alcohols are crucial building blocks for the pharmaceutical industry, and various enzymatic and chemo-enzymatic reaction cascades have been developed for their synthesis. researchgate.net

A common approach involves the kinetic resolution of a racemic precursor. For instance, racemic 2-amino-1-butanol can be resolved using enzymes to selectively process one enantiomer, allowing the other to be isolated in high purity. researchgate.net Lipases are frequently used for this purpose through enantioselective acylation. researchgate.netineosopen.org In one method, racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol undergoes enantioselective acylation catalyzed by a lipase, yielding the optically active alcohol. researchgate.netineosopen.org Similarly, penicillin G acylase immobilized on a resin has been used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol, producing (S)-2-amino-1-butanol with over 99% enantiomeric excess (e.e.). researchgate.net

Another powerful enzymatic tool is the ω-transaminase (ω-TA). These enzymes can be used for the kinetic resolution of racemic amines and amino alcohols, such as 2-aminobutan-1-ol (B80463), by selectively converting one enantiomer into a ketone while leaving the desired enantiomer untouched. mdpi.com Furthermore, ω-transaminases can be employed in asymmetric synthesis, converting a keto-alcohol precursor directly into a chiral amino alcohol. For example, an (S)-selective ω-transaminase can reduce an ethyl or isopropyl 2-oxobutanoate (B1229078) to the corresponding (S)-2-aminobutanoate, which can then be chemically reduced to (S)-2-aminobutan-1-ol, a key intermediate for various pharmaceuticals. google.com

Enzymatic cascade reactions offer a streamlined, one-pot synthesis of chiral amino alcohols from readily available starting materials like L-lysine. jove.comnih.gov These cascades can involve enzymes such as dioxygenases and decarboxylases to perform sequential C-H oxidation and decarboxylation, yielding optically enriched amino alcohols. jove.comnih.gov

Table 1: Chemo-Enzymatic Methods for Chiral 2-Aminobutan-1-ol Precursors

| Method | Enzyme | Precursor | Product | Key Feature |

|---|---|---|---|---|

| Enantioselective Hydrolysis | Penicillin G Acylase | N-phenylacetyl-(±)-2-aminobutan-1-ol | (S)-2-amino-1-butanol | High enantiomeric excess (>99% e.e.) researchgate.net |

| Enantioselective Acylation | Lipase | (±)-N-carbobenzoxy-2-aminobutan-1-ol | Optically active alcohol | Key resolution step researchgate.netineosopen.org |

| Asymmetric Synthesis | (S)-selective ω-Transaminase | Ethyl 2-oxobutanoate | (S)-2-aminobutan-1-ol (after reduction) | Direct synthesis of chiral intermediate google.com |

Diastereoselective Control and Induction Mechanisms

Achieving diastereoselective control is critical when constructing molecules with multiple stereocenters, such as the syn- and anti-diastereomers of 2-(2-Fluoro-benzylamino)-butan-1-ol. The spatial arrangement of the hydroxyl and amino groups is determined during the key bond-forming step, and various mechanisms can be employed to influence the stereochemical outcome. These mechanisms are generally categorized as reagent-controlled, substrate-controlled, or auxiliary-controlled. diva-portal.org

In reagent-controlled synthesis, a chiral catalyst or reagent dictates the stereochemistry of the product. diva-portal.org For example, the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes can be catalyzed by a chiral AlLi-bis(binaphtoxide) (ALB) complex. doi.org By selecting the appropriate chirality of the ALB catalyst, the reaction can be tuned to selectively produce either the syn- or anti-β-amino-α-hydroxy-H-phosphinates with a high degree of diastereofacial selectivity. doi.org This principle is directly applicable to the synthesis of β-amino alcohols.

Substrate-controlled reactions leverage the inherent chirality within the starting material to direct the formation of a new stereocenter. diva-portal.org The stereochemical outcome of nucleophilic additions to α-amino-β-silyloxy aldehydes, for instance, depends on the pre-existing syn or anti stereochemistry of the aldehyde. diva-portal.org

A powerful strategy for synthesizing chiral β-amino alcohols involves the enantioselective C-H amination of alcohols. A recently developed radical relay chaperone strategy converts the alcohol into a temporary imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT). nih.gov This process, rendered enantioselective through the use of a chiral copper catalyst and a photocatalyst, allows for the stereoselective formation of a chiral oxazoline, which is then hydrolyzed to the enantioenriched β-amino alcohol. nih.gov This method bypasses the need for traditional chiral pool precursors or auxiliaries. nih.gov Another highly diastereoselective method is the Petasis borono-Mannich allylation reaction, which can be used to synthesize syn-β-amino alcohols from α-hydroxyl aldehydes. rsc.org

Synthesis of Fluorine-Containing Analogues and Derivatives

Methodologies for Incorporating Fluorine into Benzylamino Structures

The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. For a compound like 2-(2-Fluoro-benzylamino)-butan-1-ol, the fluorine atom is incorporated into the benzylamine moiety. The most direct synthetic strategies typically involve using a pre-fluorinated building block.

A common and efficient method is the reductive amination between an optically active amino alcohol, such as (S)-2-aminobutan-1-ol, and a fluorine-containing aldehyde, like 2-fluorobenzaldehyde. This reaction first forms a fluorinated imine (a Schiff base), which is then reduced in situ to the target secondary amine. nih.govmdpi.com A solvent-free mechanochemical method, involving the manual grinding of fluorinated benzaldehydes with chiral benzylamines, has proven effective for producing the intermediate fluorinated imines in high yields. nih.govmdpi.com

Alternatively, the synthesis can start from other fluorinated precursors. For example, fluorine-containing benzonitrile (B105546) derivatives can be reduced to the corresponding fluorine-containing benzylamines, which can then be alkylated with an appropriate electrophile derived from butan-1-ol to form the final product. google.com

More advanced techniques involve the direct C-H fluorination of a benzylamine derivative. beilstein-journals.orgbeilstein-journals.org These methods, often catalyzed by transition metals like palladium or copper, can install a fluorine atom at a specific position on the aromatic ring. beilstein-journals.org For instance, Pd-catalyzed ortho-C-H fluorination of benzaldehydes has been achieved using transient directing groups. beilstein-journals.org Radical fluorination is another approach for benzylic C-H fluorination, where a carbon-centered radical is generated at the benzylic position and subsequently trapped by a fluorine atom transfer reagent like Selectfluor. beilstein-journals.org

Table 2: Selected Methods for Synthesizing Fluorinated Benzylamine Precursors

| Method | Precursor | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Reductive Amination | 2-Fluorobenzaldehyde & Amine | Reducing Agent (e.g., NaBH₄) | Fluorinated Benzylamine | Direct, high-yield formation of C-N bond nih.govmdpi.com |

| Nitrile Reduction | 2-Fluorobenzonitrile | Reducing Agent (e.g., H₂, Catalyst) | 2-Fluorobenzylamine | Utilizes readily available nitrile precursors google.com |

| C-H Fluorination | Benzaldehyde (B42025)/Benzylamine | Pd or Cu Catalyst, F⁺ Source | Fluorinated Benzylamine | Late-stage fluorination, avoids pre-functionalized substrates beilstein-journals.org |

Modular Synthetic Protocols for Highly Branched Chiral Amines

Modular synthesis provides a powerful framework for rapidly generating diverse libraries of complex molecules from simple, interchangeable building blocks. nih.gov This approach is particularly valuable for creating analogues of 2-(2-Fluoro-benzylamino)-butan-1-ol with varied substitution patterns.

One such protocol enables the de novo synthesis of bis-α-chiral amines using tert-butanesulfinamide (tBS) as the sole chiral source. This method involves the sequential, stereoselective functionalization of imines, allowing for the controlled production of all possible stereoisomers of highly branched secondary amines. nih.gov The ability to create such structural diversity is crucial for exploring structure-activity relationships in drug discovery. nih.gov

Another modular strategy involves the rhodium-catalyzed asymmetric isomerization of allylamines, followed by enamine exchange and chemoselective reduction. This one-pot process is suitable for establishing a variety of tertiary stereocenters, providing rapid access to many chiral γ-branched amines. d-nb.info While the target molecule is a β-amino alcohol, the principles of modular assembly and asymmetric catalysis are transferable.

Convergent synthesis offers another modular route. For example, α-branched amines can be synthesized from three accessible starting materials: an aromatic C-H substrate, a terminal alkene, and an aminating agent. researchgate.net Furthermore, a dual nickel/photoredox catalysis system allows for the direct enantioselective α-arylation of N-alkyl amides with aryl chlorides, providing a general and modular pathway to chiral α-aryl amines. acs.org These protocols highlight the potential to construct highly substituted and structurally complex analogues by combining different building blocks in a controlled, stepwise manner. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, pathways, and product selectivity. In the synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol, which typically involves a reductive amination step, the solvent can dictate the outcome between the desired amine and side products, such as an alcohol from simple ketone/aldehyde reduction. researchgate.neteui.eu

A systematic study on the reductive amination of ketones revealed that the reaction proceeds via two main routes: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. researchgate.neteui.eu The preferred pathway is heavily dependent on the solvent. Protic solvents like methanol, ethanol, and isopropanol, as well as aprotic polar solvents like THF and dioxane, were investigated. researchgate.net Methanol was identified as the optimal solvent for the reductive amination of ketones, as it promotes the highest rates of imine and Schiff base formation, which are the key intermediates leading to the amine product. researchgate.neteui.eu In contrast, using water as a solvent disfavors the formation of these intermediates, leading to high selectivity for the corresponding alcohol. researchgate.neteui.eu

In other systems, different solvents may be preferred. For the reductive amination of nitrobenzene (B124822) with benzaldehyde, THF provided the best yield for the secondary amine product, while methanol was optimal for the simple hydrogenation of the nitroarene. researchgate.net For reactions involving lithium aminoborohydrides, the solvent can control the competition between amination and reduction. In THF, the reaction of methyl iodide favors amination at low temperatures, but reduction competes at higher temperatures. acs.org However, in dioxane, the same reaction yields the amination product exclusively, regardless of temperature, highlighting a major solvent effect on the reaction mechanism. acs.org The development of solvent selection guides for reductive amination processes aids in replacing less desirable chlorinated solvents with more environmentally benign alternatives. rsc.org

Table 3: Effect of Solvent on Reductive Amination Yield/Selectivity

| Solvent Type | Solvent Example(s) | General Outcome | Rationale |

|---|---|---|---|

| Protic Alcohol | Methanol | High Amine Yield | High rates of imine/Schiff base formation and hydrogenation researchgate.neteui.eu |

| Protic | Water | High Alcohol Yield | Unfavorable formation of imine and Schiff base intermediates researchgate.neteui.eu |

| Aprotic Polar | Tetrahydrofuran (THF) | Good Amine Yield | Effective in many reductive amination systems researchgate.netacs.org |

| Aprotic Polar | Dioxane | Favors Amination | Can suppress competing reduction pathways in specific cases acs.org |

Catalyst Selection and Loading Studies

The choice of catalyst and its loading are pivotal in the heterogeneous catalytic hydrogenation of Schiff bases to produce N-substituted amino alcohols. researchgate.net Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for this transformation. researchgate.netresearchgate.net Research on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol, a close analogue of the title compound, provides significant insights into catalyst performance.

Studies have shown that the efficiency of the hydrogenation is influenced by the catalyst-to-substrate ratio. researchgate.net In the hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol, it was determined that a catalyst/substrate ratio of 0.02 is sufficient to achieve complete conversion and high purity of the desired product. researchgate.net Increasing the catalyst loading beyond this point does not necessarily improve the reaction rate, suggesting potential mass transport limitations, a common occurrence in atmospheric hydrogenations of easily reducible functional groups. researchgate.net

For instance, the hydrogenation of (R)-2-(N-benzylideneamino)butan-1-ol over 5% Pd/C at a 3% by weight loading relative to the substrate yielded the corresponding (R)-(-)-2-(N-benzylamino)butan-1-ol in 77% yield. researchgate.net In another study, using a 10% Pd/C catalyst at a 0.02 catalyst/substrate ratio in toluene (B28343) resulted in a 93% isolated yield and 97% purity for the (S)-enantiomer. researchgate.net

The nature of the support and metal loading can also be crucial for selectivity, especially in more complex reactions. For example, in the amination of 4-fluoroacetophenone, a 0.2 wt% Pd-MIL-101 catalyst gave a 90% yield of the desired secondary amine, whereas a 5 wt% Pd/C catalyst led to only a 28% yield, with significant formation of a hydrogenated alcohol byproduct. tandfonline.com This highlights that higher metal loading can sometimes promote unwanted side reactions like hydrogenolysis. tandfonline.com

Table 1: Catalyst Loading Effect on the Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol researchgate.net

| Catalyst | Catalyst/Substrate Ratio (w/w) | Solvent | Conversion (%) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C (Selcat Q) | 0.02 | Toluene | 100 | 97 | 93 |

This table is generated based on data for the analogue (S)-(+)-2-(N-benzylamino)butan-1-ol.

Temperature and Pressure Parameter Optimization

Temperature and pressure are fundamental parameters that significantly affect the rate, conversion, and selectivity of catalytic hydrogenations. For the synthesis of 2-(benzylamino)butan-1-ol (B3010502) analogues, these reactions are often conducted under mild conditions, such as room temperature and atmospheric pressure, which are advantageous for safety, cost, and minimizing side reactions. researchgate.net

The hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol to its corresponding amino alcohol has been successfully performed at room temperature and atmospheric pressure (1 bar H₂). researchgate.net These mild conditions, when paired with an optimized catalyst system (10% Pd/C in toluene), led to a fast reaction with complete conversion and high selectivity. researchgate.net

However, in some cases, elevated temperatures may be employed to increase the reaction rate. For example, the synthesis of (R)-(-)-2-(N-benzylamino)butan-1-ol was carried out at 70 °C, achieving an 89% yield, though over a prolonged reaction time of 24 hours. researchgate.net The optimization of temperature is a balance; while higher temperatures can speed up the reaction, they can also lead to decreased selectivity and the formation of byproducts. tandfonline.com For instance, in certain reductive aminations, higher temperatures resulted in lower amine yields and increased formation of toluene through over-reduction. tandfonline.com

Pressure is another critical variable. While many hydrogenations of this type proceed efficiently at atmospheric pressure, increasing the hydrogen pressure can enhance the reaction rate. researchgate.nettandfonline.com In the reductive amination of some aldehydes, high hydrogen pressures (e.g., 25–40 bar) were found to favor the formation of the desired amine product. tandfonline.com Conversely, for other systems, high pressure (35 bar) and prolonged reaction times led to the formation of undesired hydrogenated imine products. researchgate.net A patent for the synthesis of 2-amino-n-butanol describes a catalytic hydrogenation step using a hydrogen/nitrogen mixture at a pressure of 8 to 12 bars. google.com

The optimization of these parameters is often system-dependent. For the reductive aminolysis of carbohydrates to amino alcohols, a study systematically varied temperature, pressure, and reactant molar excess to find optimal conditions. researchgate.net This underscores the need for careful experimental design to maximize yield and purity for the specific synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol.

Table 2: Influence of Temperature and Pressure on the Synthesis of 2-(Benzylamino)butan-1-ol Analogues

| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-(+)-2-(N-benzylideneamino)butan-1-ol | 10% Pd/C | Room Temp. | 1 | 93 | researchgate.net |

| (R)-2-(N-benzylideneamino)butan-1-ol | 5% Pd/C | Room Temp. | 1 | 77 | researchgate.net |

| (R)-2-(N-benzylideneamino)butan-1-ol | 10% Pd/C | 70 | - | 89 | researchgate.net |

| 2-nitro-n-butanol | Pd/Pt on Carbon | 50-55 | 8-12 | - | google.com |

This table collates data from the synthesis of various analogues to illustrate the impact of temperature and pressure.

Reaction Mechanisms and Reactivity Studies of 2 2 Fluoro Benzylamino Butan 1 Ol

Mechanistic Investigations of Compound Formation Reactions

The formation of the title compound is typically achieved through nucleophilic substitution or reductive amination, each with distinct mechanistic features.

The formation of 2-(2-Fluoro-benzylamino)-butan-1-ol via nucleophilic substitution involves the reaction of 2-aminobutan-1-ol (B80463) with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). The amino group of 2-aminobutan-1-ol acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. youtube.com This reaction can proceed through either an SN1 or SN2 mechanism, depending on the specific reactants, solvent, and temperature. organic-chemistry.orgyoutube.com

The benzylic position is capable of stabilizing a carbocation through resonance with the benzene (B151609) ring, which could favor an SN1 pathway. youtube.com However, since the electrophile is a primary benzylic halide, the SN2 pathway is generally more probable due to reduced steric hindrance. chemguide.co.uk The SN2 reaction involves a backside attack by the amine nucleophile, leading to an inversion of stereochemistry if the benzylic carbon were chiral. youtube.com The reaction is bimolecular, with its rate dependent on the concentrations of both the nucleophile and the electrophile. chemguide.co.uk

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Unimolecular: Formation of the benzylic carbocation. | Bimolecular: Concerted attack of the nucleophile and departure of the leaving group. |

| Intermediate | Benzylic carbocation, stabilized by resonance. | No intermediate, only a five-coordinate transition state. |

| Stereochemistry | Racemization at the benzylic center. | Inversion of configuration at the benzylic center. |

| Favored by | Polar protic solvents, weak nucleophiles, good leaving groups. organic-chemistry.org | Polar aprotic solvents, strong nucleophiles, unhindered substrates. lumenlearning.com |

| Applicability | Possible due to benzylic stabilization. | Highly probable for a primary benzylic halide substrate. |

Table 1. Comparison of SN1 and SN2 mechanisms for the formation of 2-(2-Fluoro-benzylamino)-butan-1-ol from 2-aminobutan-1-ol and a 2-fluorobenzyl halide.

An alternative and widely used method for synthesizing N-benzylamino alcohols is the catalytic hydrogenation of a Schiff base precursor over a palladium catalyst. researchgate.net For the title compound, this would involve the initial condensation of 2-fluorobenzaldehyde (B47322) with 2-aminobutan-1-ol to form the corresponding imine (a Schiff base). This imine is then reduced.

The mechanism of catalytic hydrogenation on a metal surface like palladium involves several steps libretexts.org:

Adsorption: Both the imine (Schiff base) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

H-H Bond Cleavage: The σ-bond of the H₂ molecule is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

Hydrogenation: The adsorbed hydrogen atoms are transferred sequentially to the carbon and nitrogen atoms of the imine double bond (C=N). This typically occurs via syn-addition, where both hydrogens add to the same face of the double bond. libretexts.org

Desorption: The final product, 2-(2-Fluoro-benzylamino)-butan-1-ol, desorbs from the catalyst surface, regenerating the active catalytic sites.

Research on the synthesis of the non-fluorinated analogue, (S)-(+)-2-(N-benzylamino)-butan-1-ol, has shown that reaction conditions such as the choice of solvent can significantly impact the reaction's efficiency and the purity of the product. researchgate.net

| Solvent | Catalyst/Substrate Ratio (10% Pd/C) | Conversion (%) | Isolated Yield (%) | Purity (%) |

| Toluene (B28343) | 0.05 | 99.9 | 80 | 97.4 |

| Methanol (B129727) | 0.05 | 99.9 | 83 | 98.5 |

| Hexane | 0.10 | 99.8 | 72 | 99.5 |

| Ethyl Acetate | 0.05 | 99.9 | 82 | 98.9 |

Table 2. Influence of solvent on the catalytic hydrogenation of (S)-(+)-2-(N-benzylidineamino)butan-1-ol, the direct precursor to the non-fluorinated analogue of the title compound. Data adapted from studies by Tungler et al. researchgate.net

β-amino alcohols like 2-(2-Fluoro-benzylamino)-butan-1-ol have the potential to undergo intramolecular rearrangement reactions, typically proceeding through an aziridinium (B1262131) ion intermediate. researchgate.net This process is usually initiated by activating the hydroxyl group to transform it into a good leaving group (e.g., by converting it to a tosylate or mesylate).

The general pathway for this rearrangement involves researchgate.net:

Activation: The primary alcohol is treated with an activating agent (e.g., trifluoroacetic anhydride (B1165640) or tosyl chloride).

Intramolecular Nucleophilic Attack: The nitrogen atom's lone pair attacks the carbon bearing the activated hydroxyl group in an intramolecular SN2 reaction.

Aziridinium Ion Formation: This attack displaces the leaving group and forms a strained, three-membered aziridinium ring intermediate.

Nucleophilic Ring-Opening: The aziridinium ion is then attacked by an external nucleophile. The attack can occur at either of the two ring carbons, leading to a mixture of regioisomeric products. The regioselectivity is influenced by steric and electronic factors of the substituents on the ring.

In the case of 2-(2-Fluoro-benzylamino)-butan-1-ol, the formation of the aziridinium intermediate would be followed by nucleophilic attack, potentially leading to a rearranged amino alcohol if water or hydroxide (B78521) acts as the nucleophile. researchgate.net Other rearrangements, such as the organic-chemistry.orgacs.org-Wittig rearrangement, have been observed in related N-benzylamino compounds but typically require a strong base like n-butyllithium. acs.org

Reactivity Profile of the Butanol Moiety

The primary alcohol functional group in 2-(2-Fluoro-benzylamino)-butan-1-ol is a key site for further chemical transformations.

The hydroxyl group is a poor leaving group, but it can be readily converted into groups that are easily displaced in nucleophilic substitution reactions.

Tosylation: Alcohols react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form alkyl tosylates. libretexts.org This conversion is highly valuable because tosylate is an excellent leaving group. The reaction proceeds without altering the configuration of the carbon atom attached to the oxygen, as the C-O bond is not broken during the reaction. libretexts.org The resulting tosylate of 2-(2-Fluoro-benzylamino)-butan-1-ol would be a versatile intermediate for introducing other nucleophiles.

Halogenation: Primary and secondary alcohols are effectively converted into alkyl chlorides and bromides using thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. libretexts.org These reagents are often preferred over hydrohalic acids (HCl, HBr) for primary alcohols because they avoid the harsh acidic conditions and the potential for carbocation rearrangements that can occur via an SN1 mechanism. libretexts.orgyoutube.com The reaction with SOCl₂ or PBr₃ typically proceeds through an SN2 mechanism, converting the -OH group into a much better leaving group (a chlorosulfite or dibromophosphite), which is then displaced by a halide ion. libretexts.org

| Transformation | Reagent | Typical Conditions | Mechanism | Product |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0 °C to RT | Nucleophilic Acyl Substitution | 2-(2-Fluoro-benzylamino)-butyl-1-tosylate |

| Chlorination | Thionyl chloride (SOCl₂) | Pyridine or neat, 0 °C to reflux | SN2 | 1-Chloro-2-(2-fluoro-benzylamino)-butane |

| Bromination | Phosphorus tribromide (PBr₃) | Ether or neat, 0 °C | SN2 | 1-Bromo-2-(2-fluoro-benzylamino)-butane |

Table 3. Common reagents for the conversion of the butanol moiety in 2-(2-Fluoro-benzylamino)-butan-1-ol.

The primary alcohol of 2-(2-Fluoro-benzylamino)-butan-1-ol can undergo acid-catalyzed dehydration to form an alkene. This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

The mechanism is generally considered to be E1 for secondary and tertiary alcohols, but can have E2 character for primary alcohols. Given the structure, an E1-like pathway is plausible:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an oxonium ion (-OH₂⁺). youtube.com

Carbocation Formation: The C-O bond breaks, and a water molecule departs, generating a primary carbocation. This is a high-energy intermediate.

Rearrangement (Hydride Shift): The initially formed primary carbocation would likely undergo a rapid 1,2-hydride shift from the adjacent carbon (C2) to form a more stable secondary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming a double bond.

Following the hydride shift, deprotonation could occur from either C1 or C3, leading to two possible alkene products according to Zaitsev's rule, which predicts the more substituted (and thus more stable) alkene will be the major product. libretexts.org This would favor the formation of 2-(2-Fluoro-benzylamino)-but-2-ene over 2-(2-Fluoro-benzylamino)-but-1-ene.

Esterification and Etherification Reactions

The primary alcohol group in 2-(2-Fluoro-benzylamino)-butan-1-ol is amenable to standard esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. These reactions are typically catalyzed by acids or proceed under basic conditions when using more reactive acylating agents. The presence of the bulky 2-fluoro-benzylamino substituent may introduce steric hindrance, potentially requiring more forcing reaction conditions or specific catalysts to achieve high yields. beilstein-journals.org For instance, direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) would likely require elevated temperatures and a strong acid catalyst. pearson.com The amino group would be protonated under these conditions, preventing its acylation. beilstein-journals.org

Table 1: Representative Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine, room temp. | 2-(2-Fluoro-benzylamino)-butyl acetate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to r.t. | 2-(2-Fluoro-benzylamino)-butyl benzoate |

Etherification: The formation of ethers from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for the deprotonation step. Alternatively, catalytic etherification of benzylic and allylic alcohols can be accomplished using specific catalysts. clockss.orgnih.gov Given the structure of 2-(2-Fluoro-benzylamino)-butan-1-ol, direct acid-catalyzed etherification might be complicated by the presence of the amine.

Table 2: Representative Etherification Reactions

| Alkylating Agent | Base/Conditions | Product |

|---|---|---|

| Methyl Iodide | NaH, THF, 0 °C to r.t. | 1-Methoxy-2-(2-fluoro-benzylamino)-butane |

| Benzyl (B1604629) Bromide | KOt-Bu, DMF, room temp. | 1-(Benzyloxy)-2-(2-fluoro-benzylamino)-butane |

Reactivity Profile of the Secondary Amine Moiety

The secondary amine in the molecule is nucleophilic and can undergo a variety of reactions common to this functional group.

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. This reaction is often rapid and can be carried out under mild conditions. google.comresearchgate.net The presence of a base is typically required to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 3: Representative Acylation Reactions of the Secondary Amine

| Acylating Agent | Base/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-Acetyl-N-(2-fluorobenzyl)butan-2-amin-1-ol |

Alkylation: N-alkylation of the secondary amine can be achieved with alkyl halides. However, these reactions can be challenging to control, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.orgacs.org To achieve selective mono-alkylation, specific methodologies such as reductive amination or the use of particular catalysts may be necessary. arkat-usa.orgacs.orgmasterorganicchemistry.com

Table 4: Representative Alkylation Reactions of the Secondary Amine

| Alkylating Agent | Base/Conditions | Product |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetonitrile (B52724), reflux | 2-[(2-Fluorobenzyl)(methyl)amino]butan-1-ol |

Imine Formation: While primary amines react with aldehydes and ketones to form imines, secondary amines like the one in 2-(2-Fluoro-benzylamino)-butan-1-ol react to form enamines if there is an alpha-proton to be removed. rsc.org However, oxidative methods can lead to imine formation from alcohols and amines. For instance, catalytic systems can facilitate the dehydrogenative coupling of the alcohol and amine functionalities, though this is more commonly an intermolecular reaction. nih.govnih.govorganic-chemistry.org Intramolecular cyclization to form an imine is not feasible for this structure.

Amide Formation: The secondary amine can participate in amide bond formation with carboxylic acids, a reaction often requiring activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group. Alternatively, oxidative amidation of alcohols with amines can be achieved using various catalytic systems. acs.orgacs.orgwikipedia.org This would involve the oxidation of the primary alcohol to an aldehyde, which then reacts with the secondary amine of another molecule to form a hemiaminal that can be further oxidized to an amide.

Table 5: Representative Amide Formation Reactions

| Reactant | Coupling Agent/Conditions | Product |

|---|---|---|

| Propanoic Acid | DCC, DMAP, CH₂Cl₂ | N-(2-Fluorobenzyl)-N-(1-hydroxybutan-2-yl)propanamide |

Reactivity Characteristics of the Fluorinated Benzyl Group

The fluorine atom on the benzyl group significantly influences the reactivity of the aromatic ring.

The ortho-fluoro substituent also introduces steric hindrance, which can affect the accessibility of the adjacent positions on the aromatic ring to incoming reagents. ijrar.orgmasterorganicchemistry.comnih.gov

For electrophilic aromatic substitution (EAS), the interplay of the inductive and resonance effects of the fluorine atom, along with the activating effect of the alkylamino substituent, will determine the regioselectivity. The benzylamino group is an ortho-, para-director. The fluorine atom is also an ortho-, para-director, although it is deactivating. ijrar.orgucsb.edu The combined directing effects would likely favor substitution at the positions para to both the fluorine and the benzylamino group, as well as the position ortho to the benzylamino group and meta to the fluorine. Steric hindrance from the ortho-fluoro and the butanolamine side chain will likely disfavor substitution at the positions closest to them. nih.gov

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if there are other electron-withdrawing groups on the ring. The fluorine atom can act as a leaving group in SNAr reactions, especially when activated by an electron-withdrawing group in the ortho or para position. byjus.commdpi.com

Table 6: Predicted Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-2-fluoro-benzylamino)-butan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2-fluoro-benzylamino)-butan-1-ol |

Benzylic Position Reactivity: Free Radical, Nucleophilic Substitution, and Oxidation

The reactivity of the benzylic C-H bonds in compounds structurally similar to 2-(2-fluoro-benzylamino)-butan-1-ol is a subject of considerable interest in synthetic organic chemistry. The strategic location of the benzylic carbon, activated by the adjacent fluorinated phenyl ring and influenced by the electronic nature of the amino and hydroxyl moieties, dictates its susceptibility to a range of chemical transformations.

Free Radical Reactions

Free radical reactions at the benzylic position are common, often initiated by light or a radical initiator. chadsprep.com The stability of the resulting benzylic radical is a key driving force for these reactions. masterorganicchemistry.com

Free Radical Halogenation: The benzylic C-H bond is weaker than typical alkyl C-H bonds, making it a prime target for abstraction by halogen radicals. uomustansiriyah.edu.iq Benzylic bromination, often employing N-bromosuccinimide (NBS) under photochemical or thermal initiation, is a highly selective method for introducing a bromine atom at this position. chadsprep.commasterorganicchemistry.com The use of NBS is advantageous as it maintains a low concentration of bromine, minimizing side reactions such as electrophilic addition to the aromatic ring. chadsprep.com

The mechanism for the free-radical bromination of a benzylic position generally proceeds through a chain reaction involving initiation, propagation, and termination steps.

Initiation: A radical initiator, such as AIBN, or UV light generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from 2-(2-fluoro-benzylamino)-butan-1-ol, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS (or Br2 generated in situ) to yield the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate of this reaction. While electron-withdrawing groups can destabilize the transition state for radical formation, the resonance stabilization provided by the phenyl ring is the dominant factor. masterorganicchemistry.com

Direct fluorination of benzylic C-H bonds can also be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under photocatalytic conditions. nih.govrsc.org These methods offer a direct route to introduce fluorine at the benzylic position, a modification that can significantly impact the metabolic stability of drug candidates. nih.govrsc.org

Stability of the Benzylic Radical: The stability of the benzylic radical intermediate is crucial. The unpaired electron in the p-orbital of the benzylic carbon can be delocalized into the π-system of the 2-fluorophenyl ring through resonance, significantly lowering its energy. pearson.commasterorganicchemistry.com The presence of the amino group at the benzylic position can also influence stability. Nitrogen lone pairs can further delocalize the radical, although the electron-withdrawing nature of the adjacent fluorine atom on the phenyl ring will have a competing effect. masterorganicchemistry.comresearchgate.net

Nucleophilic Substitution

Nucleophilic substitution reactions at the benzylic position of 2-(2-fluoro-benzylamino)-butan-1-ol can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the leaving group and nucleophile. pearson.comkhanacademy.org

To undergo nucleophilic substitution, the hydroxyl group of the butan-1-ol moiety would first need to be converted into a better leaving group, for instance, by protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate). However, the focus here is on the benzylic position. For a substitution reaction to occur at the benzylic carbon, a suitable leaving group would need to be present, which is not the case in the parent molecule. If, for example, the compound were first halogenated at the benzylic position as described above, the resulting benzyl halide would be an excellent substrate for nucleophilic substitution.

S(_N)2 Reactions: Benzylic substrates can also undergo S(_N)2 reactions. khanacademy.org The rate of an S(_N)2 reaction is sensitive to steric hindrance. In 2-(2-fluoro-benzylamino)-butan-1-ol, the benzylic carbon is secondary, which is generally amenable to S(_N)2 attack. The transition state of an S(_N)2 reaction at a benzylic position is also stabilized by the adjacent π-system.

The choice between S(_N)1 and S(_N)2 pathways can be influenced by several factors:

Nucleophile: A strong nucleophile favors the S(_N)2 mechanism, while a weak nucleophile favors S(_N)1.

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 pathway. Polar aprotic solvents favor the S(_N)2 mechanism.

Leaving Group: A good leaving group is essential for both mechanisms but is particularly important for the S(_N)1 reaction as it is involved in the rate-determining step.

For instance, the synthesis of related N-biphenylalkynyl nipecotic acid derivatives has been achieved through nucleophilic radiofluorination at the benzylic position, highlighting the utility of this reaction in preparing radiolabeled compounds for PET imaging. acs.org

Oxidation

The benzylic position is susceptible to oxidation. masterorganicchemistry.com The oxidation of the benzylic C-H bond in 2-(2-fluoro-benzylamino)-butan-1-ol could potentially lead to two different products: oxidation of the benzylic C-H to a carbonyl group, or oxidation of the secondary amine.

Oxidation to Carbonyl Compounds: Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid can oxidize a benzylic carbon bearing at least one hydrogen atom to a carboxylic acid. masterorganicchemistry.com However, for a secondary amine like 2-(2-fluoro-benzylamino)-butan-1-ol, such harsh conditions would likely lead to the degradation of the molecule.

Milder and more selective methods are available for the oxidation of benzylic amines. For example, the oxidation of benzylic secondary amines to nitrones using hydrogen peroxide in methanol or acetonitrile has been reported. acs.orgacs.org This reaction proceeds without the need for a metal catalyst and is environmentally benign. acs.orgacs.org The resulting nitrone from the oxidation of 2-(2-fluoro-benzylamino)-butan-1-ol would be N-(2-fluorobenzylidene)-1-hydroxybutan-2-amine N-oxide.

Alternatively, chemoselective methods for the oxidation of aminobenzyl alcohols to the corresponding amino aldehydes have been developed using copper(I) catalysts with TEMPO and molecular oxygen. d-nb.info These mild conditions would likely oxidize the primary alcohol in 2-(2-fluoro-benzylamino)-butan-1-ol to an aldehyde, yielding 2-(2-fluoro-benzylamino)butanal, rather than attacking the benzylic C-H bond. The synthesis of isosteviol-based 1,3-aminoalcohols has involved the reductive amination of a hydroxyaldehyde with 4-fluorobenzylamine, a reaction that is essentially the reverse of the oxidation of the amino alcohol. nih.gov

The selective oxidation of the benzylic C-H to a ketone, to form 2-((2-fluorobenzoyl)amino)butan-1-ol, would require specific reagents that target the benzylic C-H in the presence of both an alcohol and a secondary amine.

Advanced Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of 2-(2-Fluoro-benzylamino)-butan-1-ol is not available in the reviewed scientific literature.

Proton (¹H) NMR Spectroscopic Characterization

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 2-(2-Fluoro-benzylamino)-butan-1-ol are not publicly documented.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Specific ¹³C NMR chemical shift data for 2-(2-Fluoro-benzylamino)-butan-1-ol are not publicly documented.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Specific ¹⁹F NMR data for 2-(2-Fluoro-benzylamino)-butan-1-ol, which would be crucial for confirming the presence and electronic environment of the fluorine atom, are not available in public databases or literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques would be essential for the complete structural assignment of 2-(2-Fluoro-benzylamino)-butan-1-ol, no such experimental data has been published.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

The precise mass determination of the molecular ion of 2-(2-Fluoro-benzylamino)-butan-1-ol via HRMS is not reported in the available literature, which would otherwise provide definitive confirmation of its elemental composition. The exact mass for the protonated molecule [C₁₁H₁₇FNO]⁺ is calculated to be 198.1289.

Comprehensive Fragmentation Pattern Analysis

Mass spectrometry, particularly with electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The high-energy electron beam in EI-MS causes the molecule to ionize and break apart into characteristic charged fragments. chemguide.co.uk The molecular ion (M+) of 2-(2-Fluoro-benzylamino)-butan-1-ol would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. However, similar to other benzylamine (B48309) and alcohol compounds, the molecular ion peak may be weak or absent due to its instability. tandfonline.comdocbrown.info

The fragmentation is predictable, governed by the formation of stable carbocations and neutral radicals. chemguide.co.ukuni-saarland.de Key fragmentation pathways for 2-(2-Fluoro-benzylamino)-butan-1-ol would include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to breaking.

Cleavage of the C-C bond adjacent to the nitrogen (alpha to the amine) can result in the loss of a propyl radical to form a resonance-stabilized iminium ion.

A primary fragmentation is the cleavage of the bond between the benzyl (B1604629) group and the nitrogen, leading to the highly stable 2-fluorobenzyl cation or a tropylium-like ion at m/z 109. This is often the base peak in the spectra of N-benzyl compounds. tandfonline.com

Cleavage alpha to the hydroxyl group: Fragmentation can occur at the C1-C2 bond, leading to the loss of a CH₂OH radical and the formation of a cation.

Dehydration: Alcohols frequently undergo the loss of a water molecule (18 amu), which would result in a fragment ion at M-18. docbrown.infolibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for 2-(2-Fluoro-benzylamino)-butan-1-ol

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 197 | [C₁₁H₁₆FNO]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₁H₁₄FN]⁺ | Loss of H₂O (M-18) |

| 166 | [C₁₀H₁₃FN]⁺ | Loss of CH₂OH (alpha-cleavage at C1-C2) |

| 124 | [C₇H₇FN]⁺ | Cleavage of C-N bond |

| 109 | [C₇H₆F]⁺ | 2-Fluorobenzyl cation (Benzylic cleavage) |

| 88 | [C₅H₁₂N]⁺ | Cleavage of benzyl-N bond |

| 57 | [C₄H₉]⁺ | Butyl fragment |

This table is predictive and actual observed abundances may vary.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile or polar molecules that may not yield a molecular ion in EI-MS. researchgate.netumd.edu For 2-(2-Fluoro-benzylamino)-butan-1-ol, ESI-MS would be employed to confirm the molecular weight with high accuracy.

In positive ion mode, the analyte is typically sprayed from a solution with a low pH, which encourages the protonation of basic sites like the secondary amine. umd.edu This process generates a protonated molecule, [M+H]⁺. This quasi-molecular ion is generally stable and produces a strong signal, allowing for unambiguous determination of the molecular mass. libretexts.org For this compound, the expected protonated molecule would be observed at an m/z of 198.13, corresponding to the formula [C₁₁H₁₇FNO]⁺. The high-resolution capabilities of modern mass spectrometers can provide a mass measurement with enough accuracy to help confirm the elemental composition. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. rsc.org Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. savemyexams.com The IR spectrum of 2-(2-Fluoro-benzylamino)-butan-1-ol would display a unique pattern of absorption bands that serve as a molecular fingerprint. docbrown.info

Key expected absorptions include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. specac.comdocbrown.info

N-H Stretch: A moderate, and typically sharper, absorption in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine. This peak may sometimes be obscured by the broad O-H band.

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the butyl and benzyl methylene (B1212753) groups will be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ range. pg.edu.pl

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch: A strong absorption for the primary alcohol C-O bond is expected in the 1050-1150 cm⁻¹ range.

C-N Stretch: This vibration for the alkyl-aryl amine would appear in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong absorption, typically in the 1000-1400 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.

Table 2: Characteristic IR Absorption Bands for 2-(2-Fluoro-benzylamino)-butan-1-ol

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity |

| 3200-3550 | Alcohol | O-H Stretch | Strong, Broad |

| 3300-3500 | Secondary Amine | N-H Stretch | Moderate |

| 3010-3100 | Aromatic | C-H Stretch | Moderate to Weak |

| 2850-2960 | Alkane | C-H Stretch | Strong |

| 1450-1600 | Aromatic | C=C Stretch | Moderate to Weak |

| 1050-1150 | Primary Alcohol | C-O Stretch | Strong |

| 1250-1350 | Amine | C-N Stretch | Moderate |

| 1000-1400 | Aryl Fluoride | C-F Stretch | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

The carbon atom at position 2 of the butan-1-ol chain is a stereocenter, meaning that 2-(2-Fluoro-benzylamino)-butan-1-ol exists as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for distinguishing between these stereoisomers and quantifying their relative amounts in a sample. nih.gov

Enantiomers possess the ability to rotate the plane of plane-polarized light in equal but opposite directions. saskoer.ca This phenomenon, known as optical activity, is measured using a polarimeter. The enantiomer that rotates light clockwise is termed dextrorotary (+), while the one that rotates it counter-clockwise is levorotary (-). saskoer.ca

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). wikipedia.org

A sample containing a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, will exhibit no optical rotation because the opposing rotations of each enantiomer cancel each other out. youtube.com A non-zero observed rotation indicates that one enantiomer is present in excess. The magnitude of the rotation is directly proportional to the concentration of the chiral substance, allowing for the determination of enantiomeric excess (e.e.) if the specific rotation of the pure enantiomer is known. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of a chiral compound. nih.govcsfarmacie.cz The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. mdpi.com

For the separation of 2-(2-Fluoro-benzylamino)-butan-1-ol, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), would be a suitable choice. aocs.orgrsc.org These phases are known for their broad applicability in separating a wide range of chiral compounds, including amines and alcohols. The mobile phase would typically consist of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). aocs.org By comparing the integrated peak areas of the two separated enantiomers in the resulting chromatogram, a precise value for the enantiomeric excess can be calculated.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. libretexts.org This technique provides unequivocal proof of molecular structure, yielding highly accurate bond lengths, bond angles, and conformational details. pages.dev

To perform this analysis, a high-quality single crystal of 2-(2-Fluoro-benzylamino)-butan-1-ol must first be grown. The crystal is then bombarded with a monochromatic X-ray beam, which diffracts in a unique pattern based on the electron density of the crystal lattice. libretexts.org Mathematical analysis of this diffraction pattern allows for the construction of a three-dimensional model of the molecule.

Crucially, for a chiral compound, X-ray crystallography on a crystal of a single enantiomer can determine the absolute configuration (i.e., definitively assigning it as R or S), a task not possible with most other spectroscopic techniques. While no crystal structure for this specific compound appears in the public databases, structures for closely related molecules like 2-(Tosylamino)butan-1-ol have been reported, demonstrating the feasibility of this analysis for this class of compounds. ugr.esugr.es

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetic properties of a molecule. plos.orgpleiades.online These calculations can determine the distribution of electrons within the molecule, which governs its reactivity, polarity, and intermolecular interactions.

Detailed DFT calculations, often using a basis set such as 6-311++G(d,p), can be performed to optimize the molecular geometry of 2-(2-fluoro-benzylamino)-butan-1-ol and compute various electronic descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Other calculated properties, such as the dipole moment and Mulliken atomic charges, offer insights into the molecule's polarity and the partial charges on individual atoms, respectively. derpharmachemica.combiointerfaceresearch.com These charge distributions are vital for understanding how the molecule will interact with other polar molecules and its environment.

Note: These values are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (e.g., AMBER, OPLS) to describe the potential energy of the system. mdpi.comnih.gov By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, one can observe its conformational landscape. nih.gov The simulation trajectory can be analyzed to identify the most stable, low-energy conformers and the energy barriers between them. pharmacy180.com This information is critical for understanding how the molecule might adapt its shape to fit into a binding site on a protein.

Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles in 2-(2-Fluoro-benzylamino)-butan-1-ol

| Dihedral Angle | Description | Stable Conformations (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| τ1 (C-C-N-C) | Rotation around the C-N bond | 60 (gauche), 180 (anti) | 0, 0.5 |

| τ2 (C-C-C-O) | Rotation around the C2-C1 butanol bond | -65 (gauche), 175 (anti) | 0, 0.8 |

Note: These values are hypothetical, illustrating how different rotational states would possess different relative energies due to steric and electronic effects.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. whiterose.ac.uk By mapping the potential energy surface of a reaction, it is possible to identify the lowest-energy pathway from reactants to products, including the high-energy transition state structures that must be overcome. rsc.org

Table 3: Hypothetical Energy Profile for a Key Step in the Synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-fluorobenzaldehyde (B47322) + 2-aminobutan-1-ol (B80463) | 0 |

| Transition State 1 (TS1) | Imine formation | +15.2 |

| Intermediate | Schiff Base/Imine | -5.4 |

| Transition State 2 (TS2) | Hydride reduction of imine | +12.8 |

Note: This table represents a simplified, hypothetical reaction energy profile calculated using computational methods.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. plos.orgrsc.org These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. derpharmachemica.com

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows absorption bands corresponding to specific vibrational modes, such as O-H stretching, N-H bending, or C-F stretching. nih.gov Often, calculated frequencies are systematically higher than experimental values due to the approximations inherent in the models (e.g., the harmonic oscillator approximation). To improve agreement, the calculated frequencies are often multiplied by an empirical scaling factor. nih.gov A strong correlation between the scaled theoretical spectrum and the experimental spectrum provides high confidence in the structural assignment. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-(2-Fluoro-benzylamino)-butan-1-ol

| Vibrational Mode | Calculated Frequency (Unscaled) | Scaled Frequency | "Experimental" Frequency |

|---|---|---|---|

| O-H Stretch | 3850 | 3658 | 3650 |

| N-H Stretch | 3510 | 3335 | 3330 |

| Aromatic C-H Stretch | 3150 | 3087 | 3090 |

| Aliphatic C-H Stretch | 3010 | 2950 | 2945 |

| C=C Aromatic Ring Stretch | 1625 | 1600 | 1602 |

Note: Scaled frequencies are derived using a typical scaling factor (e.g., 0.95-0.98) for DFT calculations. "Experimental" values are representative for these functional groups.

In Silico Exploration of Potential Molecular Interactions (e.g., protein-ligand docking to hypothetical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design for predicting the binding mode and affinity of a potential drug candidate. mdpi.com

In the absence of a known biological target for 2-(2-fluoro-benzylamino)-butan-1-ol, docking can be performed against hypothetical targets to explore its potential interactions. For instance, given its structural similarity to certain beta-blockers or other amine-containing drugs, it could be docked into the binding site of a hypothetical kinase or G-protein coupled receptor. The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their estimated binding affinity (e.g., in kcal/mol). nih.govbiorxiv.org The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. mdpi.comfip.org

Table 5: Hypothetical Docking Results of 2-(2-Fluoro-benzylamino)-butan-1-ol with a Hypothetical Kinase Target

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | ASP-145 | Hydrogen bond (with -OH group) |

| LYS-72 | Hydrogen bond (with -NH- group) | ||

| VAL-55 | Hydrophobic interaction (with ethyl group) | ||

| PHE-160 | Pi-stacking (with fluorophenyl ring) | ||

| 2 | -8.1 | GLU-101 | Hydrogen bond (with -OH group) |

| LEU-158 | Hydrophobic interaction (with benzyl (B1604629) group) | ||

| 3 | -7.9 | ASP-145 | Salt bridge (with protonated amine) |

Note: These results are purely illustrative of the data generated from a molecular docking study against a hypothetical protein target.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Chromatographic Separation

Chromatographic techniques are fundamental in the analysis of chemical compounds. However, the inherent properties of 2-(2-Fluoro-benzylamino)-butan-1-ol, such as its polarity and potentially low volatility, can present challenges. Derivatization offers effective solutions to enhance its separation and detection in both gas and liquid chromatography.

The analysis of polar compounds like 2-(2-Fluoro-benzylamino)-butan-1-ol by Gas Chromatography (GC) is often problematic due to their low volatility and tendency to adsorb onto the chromatographic column. sigmaaldrich.com Derivatization is employed to convert the polar -OH and -NH- groups into less polar, more volatile functional groups, thereby improving chromatographic peak shape and thermal stability. sigmaaldrich.comgcms.cz

Common strategies applicable to the functional groups in 2-(2-Fluoro-benzylamino)-butan-1-ol include: